

A Comparative Analysis of the Cardiotonic Agents DPI 201-106 and BDF 9148

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Compound of Interest		
Compound Name:	DPI 201-106	
Cat. No.:	B163062	Get Quote

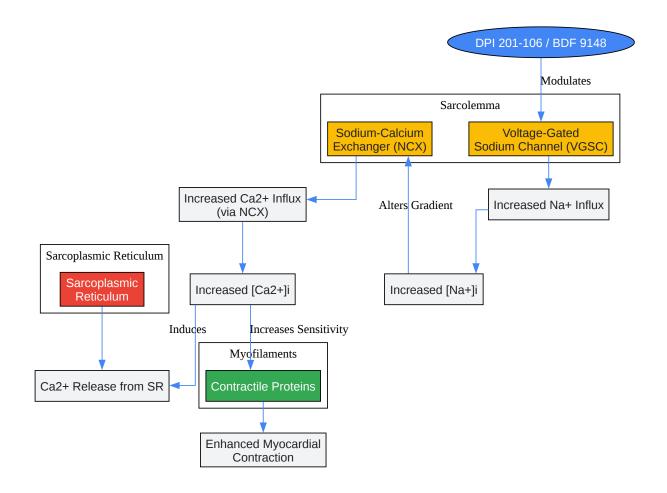
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable cardioactive compounds, **DPI 201-106** and BDF 9148. This document synthesizes experimental data to illuminate their respective mechanisms of action, potency, and electrophysiological effects.

Both **DPI 201-106** and BDF 9148 are recognized as cardiotonic agents that exert a positive inotropic effect on the myocardium.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), which distinguishes them from other classes of inotropic drugs that typically act via beta-stimulation or phosphodiesterase inhibition. [3][4][5] Notably, the positive inotropic effects of both compounds are not associated with an increase in myocardial cyclic adenosine monophosphate (cAMP).[2][5]

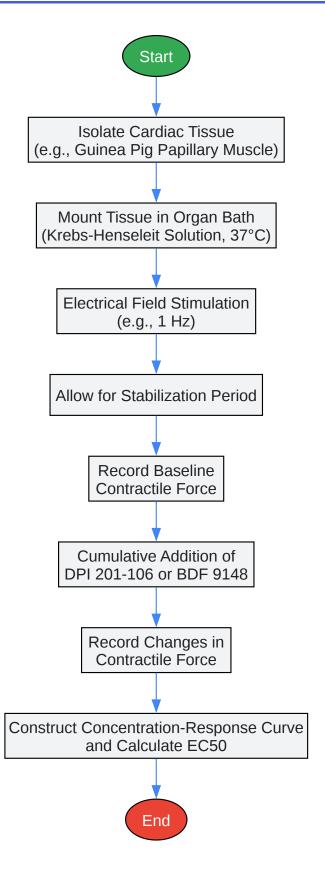
Mechanism of Action: A Synergistic Approach

DPI 201-106 and its congener, BDF 9148, share a common mechanistic pathway. They modulate the activity of VGSCs, leading to a prolonged influx of sodium ions during the action potential.[6][7] This sustained increase in intracellular sodium concentration indirectly affects the sodium-calcium exchanger (NCX), promoting a greater influx of calcium ions into the cardiomyocyte. The elevated intracellular calcium concentration enhances the sensitivity of the contractile proteins, resulting in an increased force of contraction.[1][8] DPI 201-106 is described as having a synergistic sarcolemmal and intracellular mechanism of action.[1][3][5] The inotropic effect of both agents can be abolished by treatment with tetrodotoxin (TTX), a potent sodium channel blocker, further confirming their mechanism of action.[2]









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